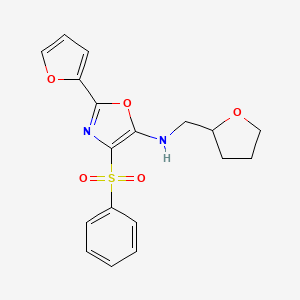![molecular formula C20H26N2O6 B2488785 6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1823817-41-9](/img/structure/B2488785.png)
6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound known for its unique structure and diverse applications in scientific research. The compound's structural elements include benzyloxycarbonyl, tert-butoxycarbonyl, and azaspiroheptane, making it a compound of interest in both synthetic chemistry and potential biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid involves several steps, starting with the protection of the amine group through the introduction of a benzyloxycarbonyl group. The tert-butoxycarbonyl group is introduced to protect other functional groups during the synthetic process.
Industrial Production Methods: For industrial production, scalable methods typically involve continuous flow chemistry to handle the various protection and deprotection steps efficiently. Optimizing the reaction conditions to maximize yield and purity is crucial. Industrial methods might also involve the use of solid-phase synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Reduction: : Reduction reactions can be used to remove the protective groups, revealing the core azaspiroheptane structure.
Substitution: : Various substitutions can occur, especially at the azaspiroheptane ring, which can be functionalized to produce derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: : Palladium on carbon (Pd/C) for hydrogenation, or lithium aluminum hydride (LiAlH4) for deprotection.
Substitution Reagents: : Typically, halogenating agents or organometallic compounds are used under controlled conditions.
Major Products Formed: The major products include deprotected versions of the parent compound and various functionalized derivatives that retain the azaspiroheptane core.
Scientific Research Applications
6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid has multiple applications:
Chemistry: : It’s used as a precursor for synthesizing complex molecules.
Biology: : Its unique structure makes it a candidate for probing biological systems, particularly in understanding enzyme interactions.
Medicine: : Potential for drug development due to its stability and functional group diversity.
Industry: : Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The compound's effects are primarily exerted through its interactions with biological molecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups facilitate binding to various enzymes, potentially inhibiting their activity. This can affect molecular pathways involved in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Compared to similar compounds, 6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid stands out due to its:
Structural Uniqueness: : The azaspiroheptane ring system is less common and provides unique chemical properties.
Functional Versatility: : The presence of multiple protective groups allows for diverse chemical modifications.
Similar Compounds
6-Azaspiro[3.3]heptane derivatives.
Benzyloxycarbonyl protected amino acids.
Tert-butoxycarbonyl protected compounds.
This article should give you a comprehensive overview of this compound and its significance in various fields. How deep is your dive into chemistry going?
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-18(2,3)28-17(26)22-12-19(13-22)10-20(11-19,15(23)24)21-16(25)27-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRHJMVOWIRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)


![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)
![cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate](/img/structure/B2488714.png)


![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)
![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)
![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)
